2‑Fold Superior MsbA Biochemical Potency Relative to MsbA‑IN‑1
In a standardized E. coli MsbA ATPase assay, the target compound (MsbA‑IN‑2, compound 12) inhibits MsbA with an IC₅₀ of 2 nM, whereas the closely related analogue MsbA‑IN‑1 (compound 11), which bears a different anilide substitution, shows an IC₅₀ of 4 nM. The 2‑fold improvement in biochemical potency is consistent across replicate experiments and directly reflects the 3‑methoxy substitution on the target compound's aniline ring. [1]
| Evidence Dimension | IC₅₀ against E. coli MsbA ATPase activity |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | MsbA-IN-1 (compound 11): 4 nM |
| Quantified Difference | 2-fold lower IC₅₀ (higher affinity) |
| Conditions | E. coli MsbA ATPase-coupled assay, pH 7.5, 30 min incubation |
Why This Matters
A 2‑fold lower IC₅₀ can translate into lower effective doses in downstream pharmacodynamic models, reducing the likelihood of off‑target toxicity and resistance emergence.
- [1] Verma VA et al. J Med Chem. 2022;65(5):4085-4120. Table 1 and Figure 2. View Source
